

A Technical Guide to the Spectroscopic Characterization of 2-Bromobenzoic Anhydride

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Compound of Interest

Compound Name: 2-Bromobenzoic anhydride

CAS No.: 143454-51-7

Cat. No.: B12113852

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This guide provides an in-depth analysis of the essential spectroscopic techniques used for the structural elucidation and characterization of **2-Bromobenzoic Anhydride**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure comprehensive compound validation.

Introduction: The Imperative of Spectroscopic Verification

In the realm of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic methods provide a non-destructive and highly informative means of probing molecular architecture. For a molecule like **2-Bromobenzoic Anhydride**, which serves as a potential building block in organic synthesis, a thorough characterization is the bedrock of reliable and reproducible research. Carboxylic anhydrides, in general, are utilized in various applications, including as plasticizers and antimicrobial agents.^{[1][2]} This guide will dissect the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a complete spectral portrait of **2-Bromobenzoic Anhydride**.

Molecular Structure and Spectroscopic Rationale

A logical approach to characterization begins with the molecule's structure. Understanding the expected chemical environment of each atom allows for the prediction and subsequent interpretation of spectral data.

Diagram: Molecular Structure of **2-Bromobenzoic Anhydride**

Caption: Chemical structure of **2-Bromobenzoic Anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Mapping the Proton Environment

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromobenzoic Anhydride** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32 (adjust for signal-to-noise)
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: 0-12 ppm

Data Interpretation: Due to the symmetrical nature of **2-Bromobenzoic Anhydride**, the four protons on each aromatic ring are chemically equivalent to the corresponding protons on the other ring. We expect to see a complex multiplet pattern in the aromatic region (typically 7.0-8.2

ppm). The ortho, meta, and para protons to the carbonyl group will exhibit distinct chemical shifts and coupling patterns.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic Protons	7.0 - 8.2	Multiplet	8H

Note: Specific chemical shifts and coupling constants would be determined from the actual spectrum.

¹³C NMR: Probing the Carbon Skeleton

Experimental Protocol:

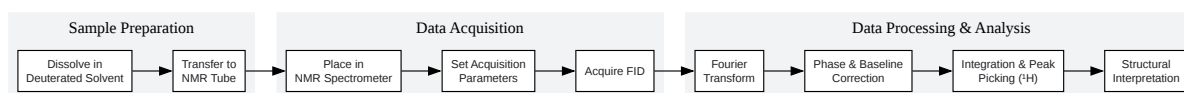
- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
- Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled

Data Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For the symmetric **2-Bromobenzoic Anhydride**, we expect to see seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon.

Carbon Assignment	Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)	160 - 165
Aromatic Carbons	120 - 140

Note: The carbonyl carbon of the anhydride is expected to appear in the downfield region. For comparison, the carbonyl carbon in 3-acetoxy-2-methylbenzoic anhydride appears at 169.06 ppm.[1]

Diagram: NMR Characterization Workflow



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Caption: Generalized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3]

Experimental Protocol:

- Sample Preparation:
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
 - Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Instrumentation: Acquire the spectrum using an FT-IR spectrometer.
- Acquisition Parameters:
 - Scan range: 4000-400 cm^{-1}

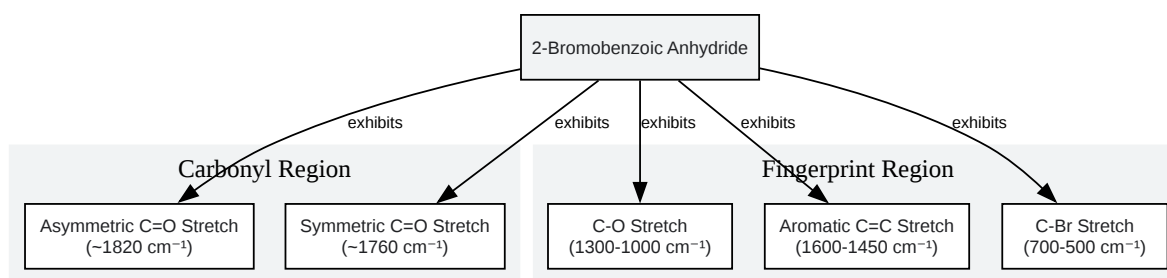
- Number of scans: 16-32

Data Interpretation: The key diagnostic feature for an acid anhydride is the presence of two carbonyl (C=O) stretching bands.[4] These arise from symmetric and asymmetric stretching modes.[4]

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
Asymmetric C=O Stretch	~1820	Strong
Symmetric C=O Stretch	~1760	Strong
C-O Stretch	1300 - 1000	Strong
Aromatic C=C Stretch	1600 - 1450	Medium-Weak
C-Br Stretch	700 - 500	Medium

Note: For non-cyclic saturated anhydrides, these peaks are typically observed around 1818 cm⁻¹ and 1750 cm⁻¹.^[5] The presence of the aromatic ring and the bromine atom may slightly shift these values.

Diagram: Key IR Absorptions for 2-Bromobenzoic Anhydride



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Caption: Diagnostic IR absorption bands for **2-Bromobenzoic Anhydride**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the molecular formula.

Experimental Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- **Instrumentation:** Analyze the sample using a mass spectrometer (e.g., GC-MS, LC-MS, or direct infusion).
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range.

Data Interpretation: The molecular formula of **2-Bromobenzoic Anhydride** is $C_{14}H_8Br_2O_3$.^{[6][7]}
The molecular weight is approximately 384.02 g/mol.^{[6][7]}

Expected Observations:

- **Molecular Ion Peak (M^+):** A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, we expect to see a cluster of peaks for the molecular ion at m/z values corresponding to the different combinations of these isotopes (M^+ , $M^+ + 2$, $M^+ + 4$) in an approximate intensity ratio of 1:2:1.
- **Fragmentation Pattern:** Common fragmentation pathways for anhydrides involve the cleavage of the C-O-C bond. We would anticipate seeing fragment ions corresponding to the 2-bromobenzoyl cation (m/z 183/185) and potentially fragments arising from the loss of CO or CO_2 . The mass spectrum of the related 2-bromobenzoic acid shows major peaks at m/z 200/202 (molecular ion) and 183/185 (loss of OH).^{[8][9]}

Ion	m/z (^{79}Br , ^{81}Br)	Identity
$[C_{14}H_8Br_2O_3]^+$	382, 384, 386	Molecular Ion (M^+)
$[C_7H_4BrO]^+$	183, 185	2-Bromobenzoyl cation

Conclusion: A Synergistic Approach to Characterization

The definitive characterization of **2-Bromobenzoic Anhydride** is achieved through the synergistic application of NMR, IR, and MS. ^1H and ^{13}C NMR spectroscopy elucidate the carbon-hydrogen framework and confirm the symmetry of the molecule. IR spectroscopy provides unequivocal evidence of the characteristic anhydride functional group through its dual carbonyl absorptions. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the isotopic pattern of bromine serving as a distinctive signature. Together, these techniques provide a robust and self-validating system for the structural confirmation of **2-Bromobenzoic Anhydride**, ensuring its suitability for downstream applications in research and development.

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